molecular formula C6H7ClO2 B11768866 3-Chloro-3-cyclopropylprop-2-enoic acid

3-Chloro-3-cyclopropylprop-2-enoic acid

Cat. No.: B11768866
M. Wt: 146.57 g/mol
InChI Key: YYSKDSYNQGEULQ-UHFFFAOYSA-N
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Description

3-Chloro-3-cyclopropylprop-2-enoic acid is an organic compound with the molecular formula C6H7ClO2 and a molecular weight of 146.57 g/mol . It is also known by its IUPAC name, (E)-3-chloro-3-cyclopropylacrylic acid . This compound is characterized by the presence of a cyclopropyl group attached to a propenoic acid moiety, with a chlorine atom substituting one of the hydrogen atoms on the double bond.

Preparation Methods

The synthesis of 3-chloro-3-cyclopropylprop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with sodium hypobromite, which results in the formation of the desired acid . The reaction conditions typically include heating the mixture and subsequent acidification to isolate the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Chloro-3-cyclopropylprop-2-enoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Chloro-3-cyclopropylprop-2-enoic acid has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-chloro-3-cyclopropylprop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3-Chloro-3-cyclopropylprop-2-enoic acid can be compared with other similar compounds, such as:

    3-Chloroacrylic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylacrylic acid: Does not have the chlorine substituent, affecting its reactivity.

    3-Cyclopropylpropanoic acid:

Properties

IUPAC Name

3-chloro-3-cyclopropylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSKDSYNQGEULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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